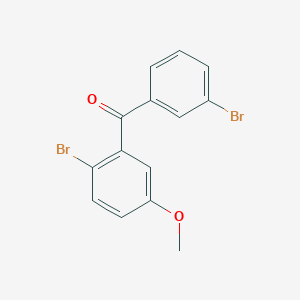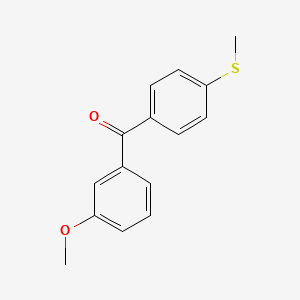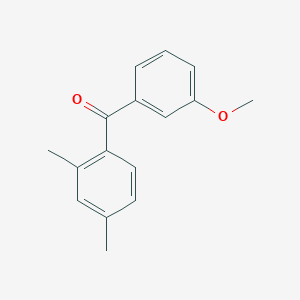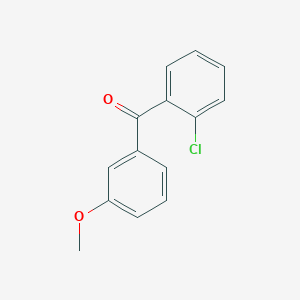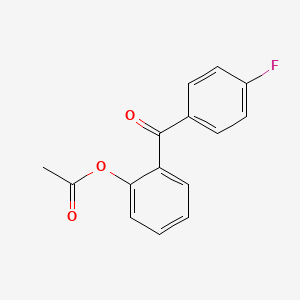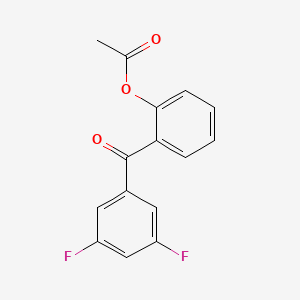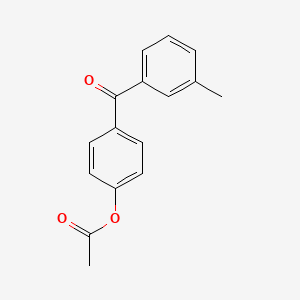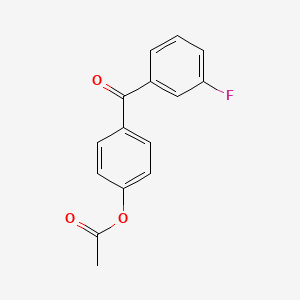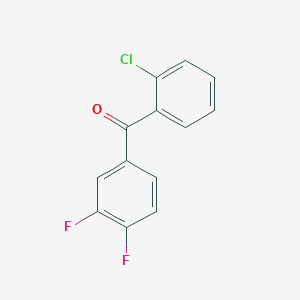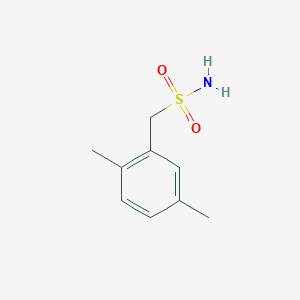
(2,5-Dimethylphenyl)methanesulfonamide
概要
説明
“(2,5-Dimethylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 919354-60-2 . It has a molecular weight of 199.27 and is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) . This indicates that the compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.科学的研究の応用
Conformational Analysis
- Structural Conformations: Studies on compounds similar to (2,5-Dimethylphenyl)methanesulfonamide, such as N-(2,5-Dichlorophenyl)methanesulfonamide, have revealed insights into the conformation of the N—H bond and geometric parameters like bond and torsion angles. These properties are significant for understanding the biological activity and molecular interactions of such compounds (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Applications
- Chemoselective N-Acylation Reagents: Research involving N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from similar compounds, demonstrated their role as chemoselective N-acylation reagents. This is crucial in synthetic chemistry for the selective modification of molecules (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Pharmaceutical and Biological Implications
- Carbonic Anhydrase Inhibitors: Sulfonamides like 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide have been explored for their interaction with mammalian carbonic anhydrase isozymes. Such studies are crucial for developing therapeutic agents targeting specific isozymes for various diseases (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Spectroscopy and Analytical Applications
- Electrospray Mass Spectrometry: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), often used in the analysis of hydrophobic compounds, show effective application in the mass spectrometry of hydrophobic compounds like protected peptides and sugars. This demonstrates their importance in analytical chemistry for understanding compound structures and interactions (Szabó & Kele, 2001).
Photoprotective Groups in Synthesis
- Photoremovable Protecting Groups: Research on 2,5-Dimethylphenacyl esters, similar in structure to this compound, has shown their application as photoremovable protecting groups for phosphates and sulfonic acids. This is significant in organic synthesis and biochemistry, where controlled release of protected functional groups is required (Klán, Pelliccioli, Pospíšil, & Wirz, 2002).
Gas-Phase Reactions and Atmospheric Chemistry
- Gas-Phase Oxidation of DMSO: Studies on the OH-radical initiated oxidation of dimethyl sulfoxide (DMSO) in the gas phase, leading to products like methane sulfinic acid (MSIA), provide insights into atmospheric chemistry and pollutant transformation processes (Arsene, Barnes, Becker, Schneider, Wallington, Mihalopoulos, & Patroescu-Klotz, 2002).
Hygroscopic Properties in Atmospheric Sciences
- Hygroscopic Properties of Methanesulfonates: Understanding the hygroscopic properties of methanesulfonates, such as those formed in the atmospheric oxidation of dimethyl sulfide, is crucial in atmospheric science, particularly in studying marine aerosols and their impact on climate and weather patterns (Guo, Peng, Zong, Gu, Ma, Wu, Wang, Ding, Hu, & Wang, 2020).
Catalysis in Organic Chemistry
- Methanesulfonamide as a Catalyst: Methanesulfonamide's role as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations highlights its significance in facilitating specific organic reactions, demonstrating its utility in synthetic organic chemistry (Junttila & Hormi, 2009).
Sensor Development
- Methane Gas Sensors: The development of methane sensors using materials treated with dimethyl sulfoxide (DMSO) underscores the role of these compounds in creating sensitive and selective sensors for environmental monitoring and safety applications (Khasim, Pasha, Badi, Ltaief, Al-Ghamdi, & Panneerselvam, 2021).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be the reactants involved in these reactions.
Mode of Action
(2,5-Dimethylphenyl)methanesulfonamide interacts with its targets through a process known as transmetalation . In the context of Suzuki–Miyaura cross-coupling reactions, this involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied for carbon–carbon bond formation . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that this compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in Suzuki–Miyaura cross-coupling reactions . By facilitating the transfer of an organic group from boron to palladium, this compound enables the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound is used, depends on the presence of a suitable metal catalyst and the reaction conditions .
生化学分析
Biochemical Properties
(2,5-Dimethylphenyl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially altering the way cells respond to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their function, which in turn affects various biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important to consider in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potentially toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. It is crucial to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound can affect the activity of key enzymes, leading to changes in the overall metabolic profile of cells. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and overall function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
(2,5-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCUCYFIXUXQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612427 | |
| Record name | 1-(2,5-Dimethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919354-60-2 | |
| Record name | 1-(2,5-Dimethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of (2,5-Dimethylphenyl)methanesulfonamide, particularly the N—H bond, compare to the dichloro analog?
A1: The research states that the N—H bond conformation in N-(2,5-Dichlorophenyl)methanesulfonamide is "similar to that in N-(2,5-dimethylphenyl)methanesulfonamide determined under identical conditions." [] This suggests that in both compounds, the N—H bond prefers a syn conformation with respect to the ortho substituent (chloro in the former, methyl in the latter) and an anti conformation with respect to the meta substituent. This implies that the steric effects of the methyl and chloro substituents on the N—H bond conformation might be comparable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)
